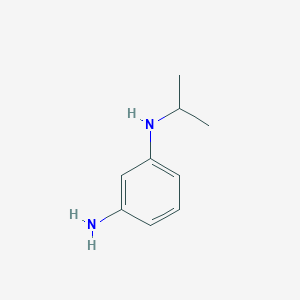

N1-isopropylbenzene-1,3-diamine

Description

Contextualization of Aromatic Diamines in Synthetic Chemistry

Aromatic diamines are a class of organic compounds defined by the presence of two amino groups bonded to an aromatic ring. chemicalbook.com They serve as fundamental building blocks in the realm of synthetic chemistry, most notably as critical monomers in the production of high-performance polymers such as polyamides and polyimides. chemicalbook.comgoogle.com The incorporation of aromatic diamines into polymer chains imparts valuable properties, including exceptional thermal stability, robust mechanical strength, and significant chemical resistance, making these materials indispensable in the aerospace, electronics, and automotive industries. chemicalbook.com

Beyond polymer science, aromatic diamines are versatile intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, dyes, and agrochemicals. The reactivity of the amino groups allows for a diverse range of chemical transformations. The relative positioning of the amino groups (ortho, meta, or para) significantly influences the compound's physical properties, reactivity, and the geometry of its subsequent derivatives. While 1,2- and 1,4-diamines are extensively studied, 1,3-diamines are recognized as significant motifs in natural products and valuable building blocks in their own right, though synthetic approaches to this class have been comparatively less explored. cdnsciencepub.com

Significance of N1-Isopropylbenzene-1,3-diamine within Chemical Synthesis and Derivatization

This compound, a substituted m-phenylenediamine (B132917), holds potential significance primarily as a specialized building block or monomer. While extensive, detailed research focusing specifically on this compound's derivatization is not widely present in peer-reviewed literature, its structural features allow for informed postulation of its synthetic utility. The presence of a secondary amine (the isopropyl-substituted amine) and a primary amine provides differential reactivity, which can be exploited for selective chemical modifications.

The isopropyl group introduces steric bulk and alters the electronic properties of the adjacent amino group, which can influence the compound's solubility, basicity, and reaction kinetics compared to its unsubstituted counterpart, m-phenylenediamine. This strategic substitution is a key tool for fine-tuning the properties of resulting materials. For instance, in the context of polymer chemistry, such modifications can affect chain packing, glass transition temperature, and solubility of the final polymer. In medicinal chemistry, the molecule could serve as a scaffold, with the two distinct amine groups allowing for the sequential introduction of different pharmacophores.

Overview of Research Trajectories for this compound

Although specific research programs dedicated to this compound are not prominent, the research trajectories for analogous aromatic diamines suggest likely avenues of investigation. A primary research direction would be its evaluation as a monomer in polycondensation reactions. Scientists would likely synthesize novel polyamides or polyimides using this diamine and then characterize the resulting polymers' thermal, mechanical, and chemical properties to assess the impact of the N-isopropyl group.

A second major trajectory involves its use as an intermediate in multi-step organic synthesis. Research would focus on leveraging the differing reactivity of the primary and secondary amines to create complex, non-symmetrical molecules. This could be relevant in the development of new ligands for coordination chemistry or in the synthesis of biologically active compounds. For example, studies on related brominated aromatic diamines have highlighted their role as intermediates in the synthesis of potential pharmaceutical compounds.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry into a compound like this compound would typically encompass several fundamental objectives. Initially, the focus would be on optimizing its synthesis to develop an efficient, high-yield, and scalable production method.

Following this, a primary objective would be the thorough characterization of the molecule's physicochemical properties. This includes detailed spectroscopic analysis (NMR, IR, MS), determination of physical constants, and evaluation of its reactivity and basicity (pKa). bldpharm.com Understanding these fundamental properties is crucial for predicting its behavior in chemical reactions. bldpharm.com

Subsequent research would aim to explore its reaction scope, mapping its utility in various chemical transformations. A key objective would be to investigate its potential as a monomer for advanced polymers, comparing the resulting material properties against established standards. Concurrently, another goal would be to use it as a scaffold for creating libraries of novel compounds for screening in medicinal or materials science applications. The overarching academic goal is to understand the structure-property relationships, determining how the specific arrangement of its functional groups translates into the macroscopic properties of its derivatives.

Compound Identification

| Property | Value | Source(s) |

| Chemical Name | This compound | sielc.com |

| CAS Number | 1094324-00-1 | sielc.com |

| Molecular Formula | C₉H₁₄N₂ | sielc.com |

| Molecular Weight | 150.23 g/mol | sielc.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-N-propan-2-ylbenzene-1,3-diamine |

InChI |

InChI=1S/C9H14N2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,10H2,1-2H3 |

InChI Key |

PLKKXOGVPVZQSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC=CC(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for N1 Isopropylbenzene 1,3 Diamine

Historical Perspectives on Aromatic Diamine Synthesis Routes

Historically, the synthesis of aromatic diamines, including N-substituted derivatives, has been rooted in the chemistry of nitroaromatics. The foundational approach involves the nitration of an aromatic precursor followed by the reduction of the nitro groups to amines. For a compound like N1-isopropylbenzene-1,3-diamine, this would traditionally involve a multi-step sequence.

A common historical method for the preparation of the parent m-phenylenediamine (B132917) involves the reduction of 1,3-dinitrobenzene (B52904). This reduction was often carried out using metals in acidic media, such as iron filings and hydrochloric acid. The process, known as the Béchamp reduction, is effective but often requires harsh conditions and can generate significant waste.

Following the formation of m-phenylenediamine, N-alkylation would be necessary to introduce the isopropyl group. Classical alkylation methods using isopropyl halides could be employed, though these often suffer from a lack of selectivity, leading to mixtures of mono-, di-, and poly-alkylated products, as well as potential quaternization of the amine.

Contemporary Synthetic Strategies for this compound

Modern organic synthesis offers a range of more refined and efficient methods for the preparation of this compound. These strategies often involve catalytic processes that provide greater control over the reaction and lead to higher yields of the desired product.

Reductive Amination Pathways Utilizing Isopropyl-Containing Precursors

Reductive amination is a highly effective and widely used method for the formation of C-N bonds. This reaction typically involves the condensation of an amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a direct approach would be the reductive amination of m-phenylenediamine with acetone (B3395972) in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically carried out in a suitable solvent, such as methanol or dichloromethane, often with the addition of an acid catalyst to facilitate imine formation. A study on the reductive alkylation of phenylenediamines with methyl ethyl ketone provides a basis for this approach, indicating that such reactions are feasible, with the reactivity of the phenylenediamine isomers decreasing in the order of para > ortho > meta. modernscientificpress.com

Alternatively, a two-step sequence can be envisioned where 3-nitroaniline (B104315) is first subjected to reductive amination with acetone to form N-isopropyl-3-nitroaniline. The nitro group is then subsequently reduced to an amine, yielding the final product. A variety of reducing agents can be employed for the nitro group reduction, including catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Table 1: Reductive Amination Approaches

| Starting Material | Reagents | Intermediate/Product | Notes |

|---|---|---|---|

| m-Phenylenediamine | Acetone, NaBH₄ | This compound | Direct, one-pot synthesis. |

| 3-Nitroaniline | Acetone, NaBH₄ | N-isopropyl-3-nitroaniline | Intermediate requiring further reduction. |

| N-isopropyl-3-nitroaniline | H₂, Pd/C | This compound | Final reduction step. |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) offers another viable route to this compound. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. For this specific synthesis, isopropylamine (B41738) would serve as the nucleophile.

A potential starting material for this approach is 1,3-dihalobenzene, such as 1,3-dichlorobenzene or 1,3-dibromobenzene. The reaction with isopropylamine would likely require elevated temperatures and pressures to proceed, as the aromatic ring is not activated by strong electron-withdrawing groups. The use of a strong base may also be necessary to facilitate the reaction. A key challenge in this approach is achieving mono-substitution, as the initial product, N-isopropyl-3-haloaniline, could potentially react further with isopropylamine to form the di-substituted product.

A more controlled approach would involve the reaction of a 3-halonitrobenzene with isopropylamine. The presence of the nitro group in the meta position provides some activation of the ring towards nucleophilic attack. Following the substitution reaction to form N-isopropyl-3-nitroaniline, the nitro group would then be reduced to an amine.

Table 2: Nucleophilic Aromatic Substitution Strategies

| Aryl Halide | Nucleophile | Conditions | Potential Product |

|---|---|---|---|

| 1,3-Dichlorobenzene | Isopropylamine | High temperature, high pressure | N1,N3-diisopropylbenzene-1,3-diamine |

| 3-Chloronitrobenzene | Isopropylamine | Elevated temperature | N-isopropyl-3-nitroaniline |

Cyclo-Condensation Reactions Involving this compound Analogues

While not a direct synthesis of this compound itself, cyclo-condensation reactions are an important class of reactions where aromatic diamines are key starting materials. For instance, the reaction of o-phenylenediamines with 1,3-dicarbonyl compounds can lead to the formation of benzodiazepine derivatives. Although this compound is a meta-diamine, analogous condensation reactions with suitable diketones could potentially lead to the formation of heterocyclic structures incorporating the diamine backbone. The specific conditions and products of such reactions would be highly dependent on the nature of the diketone and the catalyst employed.

Palladium-Catalyzed C-H Activation and Amination Routes

Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. This methodology allows for the formation of C-N bonds between an aryl halide or triflate and an amine.

To synthesize this compound, one could envision a Buchwald-Hartwig coupling between 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-chloroaniline) and isopropylamine. This reaction would be carried out in the presence of a palladium catalyst, a suitable phosphine ligand (such as XPhos or SPhos), and a base (commonly sodium tert-butoxide or potassium carbonate). The choice of ligand is crucial for the success of the reaction, as it influences the catalyst's activity and stability.

Another possibility involves the coupling of 1,3-dihalobenzene with one equivalent of an ammonia surrogate, followed by a second coupling reaction with isopropylamine. This stepwise approach could offer better control over the formation of the desired mono-isopropyl substituted product.

Table 3: Palladium-Catalyzed Amination

| Aryl Halide | Amine | Catalyst System | Product |

|---|---|---|---|

| 3-Bromoaniline | Isopropylamine | Pd catalyst, phosphine ligand, base | This compound |

| 1,3-Dibromobenzene | Isopropylamine | Pd catalyst, phosphine ligand, base | Mixture of mono- and di-substituted products |

Rhodium-Catalyzed C-H Insertion for Diamine Synthesis

Rhodium-catalyzed C-H insertion reactions represent a cutting-edge approach to the formation of C-N bonds. These reactions involve the direct functionalization of a C-H bond, offering a highly atom-economical synthetic route. While the direct intermolecular C-H amination of a benzene (B151609) ring with an isopropylamine equivalent is challenging, intramolecular variants have been successfully developed for the synthesis of cyclic amines.

For the synthesis of aromatic amines, rhodium-catalyzed C-H functionalization of anilines has been reported. rsc.orgnih.gov These reactions typically lead to ortho-alkylation or annulation products. The direct N-isopropylation of m-phenylenediamine via a C-H activation pathway is not a well-established method and would likely require significant research and development to become a viable synthetic route.

An article focusing solely on the chemical compound “this compound” cannot be generated based on the provided outline. A comprehensive search of scientific literature and chemical databases reveals a lack of published research specifically detailing the synthetic methodologies, mechanistic insights, kinetic studies, and green chemistry applications for this compound (CAS No. 1094324-00-1) achemblock.combldpharm.com.

To provide a thorough, informative, and scientifically accurate article as requested, the content must be based on existing research findings. For this particular compound, such specific data is not available in the public domain. Generating content on reaction mechanisms, kinetic data, and detailed green chemistry principles without published sources would require speculation and would not meet the standards of scientific accuracy.

Therefore, the following sections of the requested outline cannot be completed:

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Waste Minimization in Diamine Synthesis

While general principles of amine synthesis, reaction kinetics, and green chemistry are well-established for similar molecules, applying these to this compound without specific experimental data would be inappropriate and would violate the instruction to focus solely on the specified compound.

Chemical Reactivity and Derivatization of N1 Isopropylbenzene 1,3 Diamine

Amination Reactions Involving the Primary and Secondary Amine Functionalities

The primary and secondary amine groups in N1-isopropylbenzene-1,3-diamine are nucleophilic and can participate in various amination reactions, such as alkylation and arylation. These reactions involve the formation of new carbon-nitrogen bonds, leading to more complex amine structures.

Alkylation: Both amine groups can be alkylated by reacting with alkyl halides or other alkylating agents. The primary amine is generally more reactive and less sterically hindered than the secondary amine, allowing for a degree of selectivity under controlled conditions. Exhaustive alkylation can lead to the formation of quaternary ammonium (B1175870) salts.

Arylation: The amine groups can also undergo arylation, for instance, through nucleophilic aromatic substitution with highly activated aryl halides or through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

While the general principles of amine chemistry suggest this reactivity, specific documented examples of further amination of this compound are not prevalent in widely available literature. However, the synthesis of various chiral 1,3-diamines through methods like the aza-Michael addition highlights the broad applicability of reactions that form C-N bonds at similar structural scaffolds. mdpi.com

Cyclization Reactions Leading to Heterocyclic Compounds

Cyclization reactions are fundamental in heterocyclic chemistry. The spatial arrangement of the two amine groups in a diamine dictates the types of heterocyclic rings that can be formed. For this compound, the meta- (1,3-) orientation of its amine groups imposes specific constraints on these reactions.

The synthesis of quinoxalines and their derivatives, such as quinoxalinones, fundamentally requires an ortho-phenylenediamine (a 1,2-diamine). sapub.orgnih.govchim.it The reaction typically involves the condensation of the two adjacent amine groups with a 1,2-dicarbonyl compound (like glyoxal (B1671930) to form the parent quinoxaline) or an α-ketoacid (to form a quinoxalinone). sapub.org

Given that this compound is a meta-phenylenediamine (a 1,3-diamine), its amine groups are not adjacent. Therefore, it cannot undergo the characteristic cyclocondensation reaction to form the six-membered pyrazine (B50134) ring fused to the benzene (B151609) ring that defines the quinoxaline (B1680401) scaffold. This is a structural impossibility.

Similar to quinoxaline synthesis, the formation of 2,1,3-benzoselenadiazoles (and their corresponding cations) relies on the reaction of an ortho-phenylenediamine with a selenium reagent, typically selenium(IV) oxide. nih.gov This reaction creates the five-membered selenadiazole ring fused to the benzene ring, which requires two adjacent amine groups.

As this compound is a 1,3-diamine, it lacks the necessary ortho-arrangement of its functional groups and thus cannot be used as a precursor to form benzoselenadiazolium cations through this established synthetic route.

While unable to form fused systems like quinoxalines, this compound can react with carbonyl compounds. The reaction of primary amines with aldehydes or ketones is a classic condensation reaction that forms an imine (also known as a Schiff base), with the elimination of water. youtube.comyoutube.com

Both the primary and secondary amines of this compound can, in principle, react with carbonyls. The primary amine is expected to react more readily to form an imine. Reaction with a dicarbonyl compound, such as a 1,3-dicarbonyl, could potentially lead to the formation of a seven-membered heterocyclic ring (a diazepine), although such reactions can be complex and require specific conditions to favor cyclization over polymerization. The most straightforward reaction is the formation of imines at one or both nitrogen atoms. researchgate.net Phenylenediamines, in general, are known to catalyze certain reactions involving carbonyl compounds, such as oxime ligations. nih.gov

| Reactant | Product Type | Notes |

| Aldehyde or Ketone | Imine (Schiff Base) | Condensation reaction occurs readily at the primary amine. |

| 1,3-Dicarbonyl Compound | Diazepine (potential) | Formation of a seven-membered ring is theoretically possible but may face challenges from competing reactions. |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the primary amino group (-NH2) and the secondary isopropylamino group (-NH-iPr). Both groups are powerful activating groups and are ortho, para-directors. scirp.org

The substitution pattern is determined by the combined directing effects of these two groups.

The -NH2 group at position C1 directs incoming electrophiles to positions C2, C4, and C6.

The -NH(iPr) group at position C3 directs incoming electrophiles to positions C2, C4, and C6.

Both groups strongly reinforce substitution at the C2, C4, and C6 positions.

Position C2: Ortho to the -NH2 group and ortho to the -NH(iPr) group. This position is highly activated.

Position C4: Para to the -NH2 group and ortho to the -NH(iPr) group. This position is also highly activated.

Position C6: Ortho to the -NH2 group and para to the -NH(iPr) group. This position is also highly activated.

Position C5 is meta to both groups and is therefore the least likely site for electrophilic attack. The steric hindrance from the isopropyl group might slightly influence the regioselectivity between the C2 and C4/C6 positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. nih.gov However, the strong basicity of the amine groups can complicate these reactions, often requiring protection of the amines or the use of specific reagents. For instance, in nitration, reaction with nitric acid can lead to oxidation or salt formation, and nitrodeisopropylation has been observed in related compounds. nih.gov

Acylation and Sulfonation of Amine Groups

The amine functionalities of this compound readily undergo acylation and sulfonation. These reactions are useful for protecting the amine groups or for synthesizing amides and sulfonamides, which have a wide range of applications.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields amides. The primary amine is typically more reactive than the secondary amine, allowing for selective mono-acylation under controlled conditions. Using an excess of the acylating agent will lead to di-acylation.

Sulfonation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or benzenesulfonyl chloride) in the presence of a base produces sulfonamides. Similar to acylation, the primary amine is expected to react preferentially.

It is also possible for sulfonation to occur on the highly activated aromatic ring, a reaction known as electrophilic aromatic substitution. Studies on m-phenylenediamine (B132917) have shown that sulfonation with agents like fuming sulfuric acid can introduce a sulfonic acid group onto the ring, typically at a position activated by both amine groups (e.g., position 4). scirp.org A patent describes the sulfonation of poly(meta-phenylenediamine isophthalamide) using sulfur trioxide in dimethylformamide, indicating that the m-phenylenediamine core is susceptible to ring sulfonation. google.com

| Reaction | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride | Amide |

| Sulfonation (at N) | Tosyl chloride | Sulfonamide |

| Sulfonation (at Ring) | Fuming sulfuric acid | Sulfonic acid |

Oxidative Coupling and Polymerization Reactivity

The presence of two amino groups, one primary and one secondary, on the benzene ring at positions 1 and 3 makes this compound a candidate for oxidative polymerization. This process typically involves the formation of radical cations upon oxidation, which then couple to form dimers, oligomers, and ultimately high-molecular-weight polymers. The resulting polymers often exhibit interesting electronic and redox properties.

The oxidative polymerization of phenylenediamines can proceed through different coupling pathways, primarily involving nitrogen-nitrogen (N-N) and nitrogen-carbon (N-C) bond formations. For m-phenylenediamines, such as the parent compound of this compound, polymerization can lead to complex polymer structures due to the possibility of coupling at various positions. The reaction is often initiated by chemical oxidants, such as hydrogen peroxide or persulfate salts, or through electrochemical methods. A new catalytic oxidative coupling reaction of N,N-dimethyl-p-phenylenediamine (DPD) with 1,3-phenylenediamine (mPD) in the presence of hydrogen peroxide has been developed for trace metals analysis. nih.gov

The general mechanism for the oxidative polymerization of phenylenediamines involves the initial oxidation of the amine functionality to form a radical cation. This reactive intermediate can then attack another monomer unit. In the case of this compound, the presence of a primary amine (-NH2) and a secondary N-isopropylamino group (-NH(i-Pr)) offers multiple sites for coupling. The polymerization can lead to a polymer backbone with a variety of linkages, including azo bridges (from N-N coupling) and phenazine-like structures (from N-C coupling followed by cyclization).

The properties of the resulting polymer, such as solubility, molecular weight, and conductivity, are highly dependent on the reaction conditions, including the nature of the oxidant, the solvent, and the temperature. For instance, studies on substituted p-phenylenediamines have shown that methyl side groups can improve the solubility of the resulting polymers in organic solvents. nih.gov It can be inferred that the isopropyl group in this compound would similarly enhance the solubility of its corresponding polymer.

Table 1: Potential Oxidative Coupling Pathways and Resulting Polymer Structures for this compound

| Coupling Pathway | Resulting Linkage | Potential Polymer Structure Fragment |

| N-N Coupling | Azo (-N=N-) | Formation of a polymer chain with azo linkages connecting the aromatic rings. |

| N-C Coupling | C-N-C | Formation of diphenylamine-like linkages within the polymer backbone. |

| C-C Coupling | C-C | Direct coupling between the aromatic rings, though generally less favored. |

| Cyclization | Phenazine-like rings | Intramolecular cyclization following N-C coupling to form rigid, heterocyclic structures. |

It is important to note that specific research on the oxidative polymerization of this compound is limited. The information presented is based on the known reactivity of related phenylenediamine compounds.

Regioselectivity and Stereochemical Considerations in Reactions of this compound

The regioselectivity of reactions involving this compound, particularly electrophilic aromatic substitution, is dictated by the directing effects of the two amino groups. Both the primary amino (-NH2) and the secondary N-isopropylamino (-NH(i-Pr)) groups are activating, ortho-, para-directing groups. This is due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and thereby making them more susceptible to electrophilic attack.

However, in strongly acidic conditions, such as those used for nitration, the amino groups can be protonated to form anilinium ions (-NH3+ and -NH2(i-Pr)+). These protonated groups are strongly deactivating and meta-directing. doubtnut.comyoutube.comdoubtnut.com

The positions on the benzene ring of this compound relative to the substituents are:

Position 2: Ortho to the N-isopropylamino group and ortho to the primary amino group.

Position 4: Para to the N-isopropylamino group and ortho to the primary amino group.

Position 5: Ortho to the primary amino group and meta to the N-isopropylamino group.

Position 6: Ortho to the N-isopropylamino group and para to the primary amino group.

The interplay between the electronic effects of the two amino groups and the steric hindrance imposed by the bulky isopropyl group is a key factor in determining the final product distribution. The isopropyl group will likely sterically hinder attack at the adjacent ortho positions (positions 2 and 6). Therefore, electrophilic substitution would be expected to favor positions 4 and 5. The choice between these two positions would depend on the specific electrophile and reaction conditions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Electronic Influence | Steric Influence | Predicted Reactivity |

| 2 | Activated (ortho to both amines) | Highly hindered by isopropyl group | Low |

| 4 | Activated (para to -NH(i-Pr), ortho to -NH2) | Less hindered | High |

| 5 | Activated (ortho to -NH2, meta to -NH(i-Pr)) | Less hindered | Moderate to High |

| 6 | Activated (ortho to -NH(i-Pr), para to -NH2) | Highly hindered by isopropyl group | Low |

From a stereochemical perspective, this compound itself is not chiral. However, reactions at the secondary amine or on the prochiral faces of the benzene ring could potentially lead to the formation of chiral centers. For instance, if a reaction introduces a new stereocenter, the presence of the existing isopropyl group could influence the stereochemical outcome of the reaction, potentially leading to diastereomeric products. The study of stereochemistry in reactions often involves considering prochiral centers, which are planar, sp2-hybridized carbons that can become chiral upon reaction. acs.org In this compound, the carbons of the benzene ring are prochiral.

Furthermore, the nitrogen of the secondary amine is a potential stereocenter, although it typically undergoes rapid pyramidal inversion, preventing the isolation of enantiomers at room temperature. However, coordination to a metal center or reaction with a chiral reagent could potentially lead to stereochemical control. The influence of substituents on the diastereoselectivity of reactions of chiral imines has been studied, and it has been shown that the size of the substituent can be crucial for the stereochemical course of the reaction. researchgate.net While direct studies on this compound are not available, these general principles of stereochemistry would apply to its reactions.

Coordination Chemistry of N1 Isopropylbenzene 1,3 Diamine

N1-isopropylbenzene-1,3-diamine as a Ligand in Metal Complexes

The presence of two nitrogen donor atoms in a 1,3-relationship on a benzene (B151609) backbone provides this compound with the characteristics of a versatile chelating ligand. The electronic properties of the aromatic ring and the steric bulk of the isopropyl group are expected to significantly influence its coordination behavior.

Chelation Modes and Ligand Denticity

This compound is anticipated to primarily function as a bidentate ligand, coordinating to a metal center through the lone pairs of its two nitrogen atoms. This chelation would form a stable six-membered ring with the metal ion. The denticity is unequivocally two, arising from the two amine functionalities.

The coordination can occur in a few distinct modes, largely dictated by the steric and electronic environment of the metal precursor and the reaction conditions. The difference in substitution on the two nitrogen atoms—one primary (NH2) and one secondary (NH-isopropyl)—introduces an element of asymmetry into the ligand. This could lead to preferential coordination or be exploited in the design of asymmetric catalysts.

The aromatic ring can further influence the electronic properties of the resulting metal complex. The electron-donating or withdrawing nature of substituents on the ring could be synthetically modified to tune the Lewis basicity of the nitrogen donors and, consequently, the stability and reactivity of the metal complex.

Synthesis of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes with this compound would likely follow standard procedures for the coordination of diamine ligands. A common method involves the direct reaction of the diamine with a suitable metal salt in an appropriate solvent.

For instance, reacting this compound with a metal halide (e.g., PdCl2, CuCl2) in a solvent like ethanol (B145695) or acetonitrile (B52724) could yield the corresponding metal-diamine complex. The choice of solvent and reaction temperature would be crucial to control the solubility of the reactants and the crystallinity of the product. In some cases, the use of a weak base may be necessary to facilitate the deprotonation of the amine groups, particularly the secondary amine, to form an amido- or imido-complex, although this is less common for simple coordination complexes.

The synthesis of complexes with specific geometries or oxidation states might require the use of metal precursors with labile ligands, such as triflates or acetylacetonates, which are easily displaced by the incoming diamine ligand.

| Metal Precursor Example | Potential Complex | Reaction Conditions |

| Palladium(II) chloride | [Pd(this compound)Cl2] | Ethanol, room temperature |

| Copper(II) sulfate | [Cu(this compound)SO4] | Aqueous solution |

| Rhodium(I) precursor | [Rh(this compound)(CO)Cl] | Chlorinated solvent, inert atmosphere |

Structural Characterization Methodologies for Metal-Diamine Complexes

A suite of spectroscopic and analytical techniques would be essential to fully characterize the structure and bonding of metal complexes derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be invaluable for confirming the coordination of the ligand to the metal center. Changes in the chemical shifts of the aromatic and aliphatic protons and carbons upon coordination would provide direct evidence of complex formation. For diamagnetic complexes, detailed structural information, including the conformation of the chelate ring, can be elucidated.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for observing the coordination of the amine groups. The N-H stretching frequencies in the IR spectrum are expected to shift to lower wavenumbers upon coordination to a metal, due to the donation of electron density from the nitrogen to the metal.

Elemental Analysis: This technique would be used to confirm the empirical formula of the synthesized complexes, ensuring the correct stoichiometry of metal, ligand, and any counter-ions.

Catalytic Applications of this compound-Derived Metal Complexes

The structural features of this compound make its metal complexes promising candidates for various catalytic applications, particularly in areas where diamine ligands have proven effective.

Asymmetric Catalysis Mediated by Chiral Diamine Ligands

The inherent chirality of this compound, if resolved into its individual enantiomers, could be a significant asset in asymmetric catalysis. Chiral diamine ligands are cornerstones in the development of catalysts for enantioselective reactions. chemrxiv.org Metal complexes of enantiopure this compound could potentially catalyze a range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity. The isopropyl group would likely play a crucial role in creating a chiral pocket around the metal center, influencing the stereochemical outcome of the reaction.

Even without resolving the ligand, its inherent asymmetry could be advantageous. The synthesis of diastereomeric complexes by reacting the racemic ligand with a chiral metal precursor could lead to catalysts with distinct properties.

Hydrogenation and Dehydrogenation Catalysis

Metal complexes containing diamine ligands are well-known to be active catalysts for hydrogenation and dehydrogenation reactions. nih.govnih.govelsevierpure.com Ruthenium and iridium complexes, in particular, have been extensively studied in this context. A ruthenium complex of this compound, for example, could potentially catalyze the hydrogenation of ketones, imines, and olefins.

The electronic properties of the benzene ring and the steric hindrance provided by the isopropyl group would influence the activity and selectivity of the catalyst. For instance, the steric bulk might favor the hydrogenation of less hindered substrates. Conversely, in dehydrogenation reactions, these features could control the regioselectivity of C-H bond activation. The development of such catalysts is of great interest for applications in organic synthesis and for the production of fine chemicals.

C-C and C-N Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental in organic synthesis, enabling the construction of complex molecules from simpler precursors. numberanalytics.comtcichemicals.com Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for creating C-N bonds. tcichemicals.com These reactions typically employ a palladium catalyst and a suitable ligand. While specific studies employing this compound as a ligand in such reactions are not prominent, the presence of two nitrogen atoms—a primary and a secondary amine—makes it a candidate for acting as a bidentate or monodentate ligand that could coordinate to a metal center and facilitate catalysis.

The reactivity of related phenylenediamine derivatives in catalysis has been noted. For instance, meta- and para-phenylenediamines have been shown to be effective catalysts for oxime ligation reactions, demonstrating rates significantly higher than aniline (B41778). nih.gov This suggests that the electronic properties of the diaminobenzene scaffold can be beneficial for catalytic activity. In the context of C-C bond formation, organocatalysts derived from 1,2-benzenediamine have been synthesized and tested in Michael addition reactions. mdpi.com Although the enantioselectivity was modest in these specific cases, it highlights the potential of diaminobenzene structures in catalytic C-C bond formation. The N-isopropyl group on this compound would introduce specific steric and electronic effects that could modulate the reactivity and selectivity of a metal complex in cross-coupling reactions.

Oxidation and Reduction Processes in Catalysis

Coordination complexes are central to many catalytic oxidation and reduction processes. The ligand plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity. While there is a lack of specific reports on the use of this compound in catalytic oxidation and reduction, the chemistry of related diamine and aniline complexes provides valuable insights.

For example, cobalt complexes with tetraamido macrocyclic ligands, which contain multiple N-donor atoms, have been investigated as catalysts for water oxidation. acs.org In these systems, the ligand is not just a passive scaffold but can actively participate in the redox process. acs.org Similarly, nickel-catalyzed aryl amination reactions can proceed via mechanisms involving different oxidation states of the metal, where the ligand environment is critical for stabilizing the various intermediates. acs.orgprinceton.edunih.gov The N-isopropyl and amine functionalities on this compound could coordinate to a metal and support catalytic cycles involving oxidation or reduction of substrates. The electron-donating nature of the amino groups would influence the redox potential of the metal center.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is key to optimizing reaction conditions and designing more efficient catalysts. researchgate.net Mechanistic studies often involve identifying key intermediates and transition states. For transition-metal catalyzed reactions, this includes steps like oxidative addition, reductive elimination, and ligand exchange. acs.orgnih.gov

While a detailed mechanistic investigation of a catalytic cycle involving this compound has not been found in the literature, studies on related systems provide a framework for what might be expected. For instance, in rhodium- and iridium-catalyzed C-H amination reactions using organic azides, the catalytic cycle is proposed to involve chelation-assisted C-H activation, C-N bond formation via a metal-nitrenoid intermediate, and product release. nih.gov In nickel-catalyzed hydroamination, the formation of a nickel-hydride species is a key step. rsc.org

A hypothetical catalytic cycle involving an this compound ligand would depend on its coordination mode (monodentate or bidentate) and the nature of the metal and substrates. The steric bulk of the isopropyl group could influence the regioselectivity of bond formation. Spectroscopic and computational studies would be necessary to elucidate the precise role of the ligand in stabilizing intermediates and facilitating the elementary steps of the catalytic cycle.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in molecular recognition and self-assembly. nih.govresearchgate.net

Formation of Non-Covalent Interactions

This compound possesses several features that would allow it to participate in a variety of non-covalent interactions. The primary and secondary amine groups are capable of acting as both hydrogen bond donors and acceptors. The benzene ring can engage in π-π stacking and cation-π interactions. The isopropyl group, being hydrophobic, can participate in van der Waals and hydrophobic interactions.

The ability of a molecule to form multiple, specific non-covalent interactions is a prerequisite for its use as a building block in supramolecular chemistry. mdpi.comarxiv.org The interplay of hydrogen bonding, π-stacking, and other weak forces directs the assembly of molecules into larger, ordered structures. nih.govresearchgate.net For instance, the self-assembly of phenylalanine oligopeptides is driven by a combination of hydrogen bonding and aromatic interactions. nih.gov While specific data on the non-covalent interactions of this compound is scarce, its structural motifs are conducive to forming robust supramolecular architectures.

Self-Assembly Principles and Architecture of Diamine-Based Supramolecular Structures

Self-assembly is the spontaneous organization of molecules into well-defined, stable structures. researchgate.net The principles of self-assembly are encoded in the chemical structure of the constituent molecules. While there are no specific studies detailing the self-assembly of this compound, research on related diaminobenzene and triazine derivatives offers valuable insights.

For example, 1,3,5-triazine-based oligomers have been shown to self-assemble into various structures, guided by hydrogen bonding and other non-covalent interactions. nih.gov The geometry and functionality of the building blocks dictate the final architecture of the supramolecular assembly. Similarly, N-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines form diverse supramolecular structures, including dimers, chains, and sheets, through a combination of N-H···N and N-H···O hydrogen bonds.

The presence of both a primary and a secondary amine in this compound offers the potential for directional hydrogen bonding, which could lead to the formation of one-dimensional tapes or two-dimensional sheets. The N-isopropyl group would likely influence the packing of these structures, potentially leading to more complex three-dimensional architectures. The study of such self-assembled systems could reveal novel materials with interesting properties.

Applications of N1 Isopropylbenzene 1,3 Diamine in Advanced Materials Science

N1-Isopropylbenzene-1,3-diamine as a Monomer in Polymer Synthesis

The presence of two reactive amine groups allows this compound to serve as a fundamental building block, or monomer, in the synthesis of high-performance polymers. The incorporation of the isopropyl group is a key feature, as it can disrupt the close packing of polymer chains, thereby improving the solubility and processability of otherwise intractable aromatic polymers.

Polycondensation Reactions for Polyamides and Polyimides

This compound is a prime candidate for polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides, and with dianhydrides to yield polyimides. These classes of polymers are renowned for their exceptional thermal stability and mechanical strength.

In a typical polycondensation to form polyamides, this compound would be reacted with various aromatic or aliphatic diacid chlorides. The bulky isopropyl group is anticipated to enhance the solubility of the resulting polyamides in organic solvents, a common challenge with wholly aromatic polyamides. Research on structurally similar, unsymmetrical diamines has shown that this approach can lead to amorphous polymers with good thermal stability and improved processability. mdpi.com For instance, polyamides synthesized from unsymmetrical diamines with trifluoromethyl groups have demonstrated excellent optical transparency and solubility while maintaining high glass transition temperatures. mdpi.com

Similarly, for polyimide synthesis, this compound can be reacted with various tetracarboxylic dianhydrides. The introduction of the non-coplanar structure due to the isopropyl group can effectively hinder charge-transfer complex formation between polymer chains, leading to polyimides with lower color intensity and enhanced optical transparency. nih.gov Studies on polyimides derived from diamines with bulky side groups have consistently shown an increase in solubility and a decrease in crystallinity, making them suitable for applications requiring solution-based processing. nih.govrsc.org

Table 1: Hypothetical Properties of Polyamides Derived from this compound and Various Diacid Chlorides This data is illustrative and based on trends observed in similar polymer systems.

| Diacid Chloride | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Glass Transition Temperature (°C) | Solubility in NMP |

| Terephthaloyl chloride | 0.85 | 95 | 280 | Soluble |

| Isophthaloyl chloride | 0.78 | 88 | 265 | Soluble |

| Adipoyl chloride | 0.65 | 75 | 190 | Soluble |

Integration into Functional Materials

Beyond its role in structural polymers, this compound is a valuable component in the design and synthesis of functional materials with specific electronic, sensory, or surface properties.

Precursor for Organic Electronic Materials

In the realm of organic electronics, aromatic diamines are frequently utilized as building blocks for hole-transporting materials in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. While direct research on this compound in this context is limited, its structural motifs suggest potential. The electron-rich aromatic amine core is conducive to hole transport, and the isopropyl group could enhance solubility in organic solvents used for device fabrication via solution processing. This improved solubility is a critical factor for achieving uniform, high-quality thin films, which are essential for efficient device performance.

Role in Sensor Development and Recognition Systems

The amine groups of this compound can serve as active sites for the development of chemical sensors. These groups can interact with various analytes through hydrogen bonding or chemical reactions, leading to a detectable change in the material's properties, such as its optical or electrical characteristics. For instance, the diamine could be incorporated into a polymer matrix or attached to a solid support to create a sensor for detecting acidic vapors or other electrophilic species. The development of chemical sensors often relies on the precise tuning of the interaction between the sensing material and the target analyte, and the specific structure of this compound offers a unique platform for such molecular design. mdpi.com

Modification of Surfaces and Interfaces

The reactive amine groups of this compound can be used to chemically modify the surfaces of various materials, including nanoparticles, metal oxides, and polymer films. Such surface modification can be employed to improve adhesion between different layers in a composite material, to enhance the dispersion of nanoparticles in a polymer matrix, or to introduce specific functionalities onto a surface. For example, grafting this compound onto a surface can create a layer of reactive amine groups that can be further functionalized. Research on surface modification using diamines has shown that it is an effective method for tailoring the surface properties of materials for specific applications, such as creating antibacterial surfaces. scispace.comresearchgate.net

Table 2: Potential Applications of this compound in Functional Materials

| Application Area | Potential Role of this compound | Key Structural Feature |

| Organic Electronics | Precursor for hole-transporting materials | Aromatic amine, Isopropyl group |

| Chemical Sensors | Active component in sensing layer | Reactive amine groups |

| Surface Modification | Surface functionalization agent | Reactive amine groups |

Theoretical and Computational Investigations of N1 Isopropylbenzene 1,3 Diamine

Molecular Dynamics Simulations

Solvent Effects on N1-Isopropylbenzene-1,3-diamine

The chemical behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Solvation can alter the electronic structure, and consequently, the reactivity and spectroscopic properties of the molecule. Computational studies on analogous aromatic amines, such as p-nitroaniline, demonstrate that solvent polarity plays a crucial role in these interactions. acs.org

Generally, polar solvents are expected to stabilize charge-separated states and influence the energies of molecular orbitals. For this compound, with its two amino groups, specific hydrogen bonding interactions with protic solvents (like water or alcohols) and non-specific dipole-dipole interactions with aprotic polar solvents (like DMSO or acetonitrile) are anticipated.

Computational models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are often employed to simulate these solvent effects. These models treat the solvent as a continuous dielectric medium, which simplifies the calculations while providing valuable qualitative and quantitative predictions. Studies on similar molecules, like 4-nitroaniline, have shown that properties such as dipole moments and polarizabilities are enhanced in more polar solvents. journalirjpac.com This enhancement is typically associated with a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), suggesting increased reactivity. journalirjpac.com

The following table, based on computational studies of p-nitroaniline, illustrates the typical influence of solvent polarity on key electronic properties. It is important to note that while this compound will exhibit similar trends, the exact values will differ due to its specific molecular structure.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (μ) of p-Nitroaniline (Debye) | Calculated HOMO-LUMO Gap (ΔE) of p-Nitroaniline (eV) |

|---|---|---|---|

| Vacuum | 1 | 6.87 | 5.54 |

| Cyclohexane | 2.02 | 7.89 | 5.32 |

| Tetrahydrofuran (THF) | 7.58 | 8.95 | 5.15 |

| Ethanol (B145695) | 24.55 | 9.32 | 5.08 |

| Water | 78.39 | 9.51 | 5.05 |

This data is representative of trends observed for aromatic amines and is based on studies of p-nitroaniline. The specific values for this compound may vary.

Reaction Mechanism Predictions and Energy Profiles

A key aspect of understanding a reaction mechanism is the characterization of its transition state(s). The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. For synthetic pathways leading to or involving this compound, such as N-alkylation of a phenylenediamine precursor, computational methods like Density Functional Theory (DFT) can be used to locate and characterize the transition state structure. vedantu.com

The process typically involves optimizing the geometry of the proposed transition state and performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy (Ea) of the reaction.

For the N-alkylation of an aromatic amine, the reaction likely proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the alkylating agent. vedantu.com Computational studies on the alkylation of aniline (B41778) with benzyl (B1604629) alcohol have shown that the rate-determining step can be the coordination of the intermediate imine to the catalyst. acs.org

The following table provides hypothetical activation energies for the N-alkylation of an aromatic amine, illustrating the kind of data that can be obtained from transition state calculations.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) - Representative |

|---|---|---|

| Step 1: Catalyst-Alcohol Interaction | Formation of an active catalyst-alcohol complex. | 5 - 10 |

| Step 2: Imine Formation | Reaction of the amine with the activated alcohol to form an imine intermediate. | 15 - 25 |

| Step 3: Imine Reduction (Rate-Determining) | Reduction of the imine to the final secondary amine product. | 25 - 35 |

This data is illustrative and based on general mechanistic studies of aniline alkylation. The specific values for reactions involving this compound would require dedicated computational investigation.

Beyond the activation energy, computational chemistry can provide a wealth of thermodynamic data for a reaction, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). tul.cz These parameters determine the spontaneity and equilibrium position of a reaction.

ΔG_rxn = G_products - G_reactants

A negative ΔG_rxn indicates a spontaneous reaction under the given conditions. The table below presents representative thermodynamic data for the final step in a hypothetical N-alkylation reaction of an aromatic amine, demonstrating the type of information that can be derived from such studies.

| Thermodynamic Parameter | Description | Calculated Value (Representative) |

|---|---|---|

| ΔH (Enthalpy Change) | Heat absorbed or released during the reaction. | -15 kcal/mol (Exothermic) |

| ΔS (Entropy Change) | Change in the degree of disorder of the system. | -25 cal/mol·K (Slight decrease in disorder) |

| ΔG (Gibbs Free Energy Change at 298 K) | Overall spontaneity of the reaction. | -7.5 kcal/mol (Spontaneous) |

These values are illustrative for a typical exothermic and spontaneous N-alkylation reaction of an aromatic amine.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For derivatives of this compound, these studies can predict properties like reactivity, toxicity, or solubility based on molecular descriptors.

Key molecular descriptors for aromatic amines often include electronic parameters (such as Hammett constants or calculated atomic charges), steric parameters (like Taft steric parameters), and hydrophobicity (logP). For example, a statistical analysis of substituent effects on the pKa of aniline derivatives showed that electron-withdrawing groups significantly decrease the basicity (and thus the pKa) of the amine. journaleras.com

The reactivity of the amino groups in this compound will be influenced by the electronic nature of the isopropyl group and the other amino group on the benzene (B151609) ring. The isopropyl group is generally considered to be weakly electron-donating, which would be expected to slightly increase the basicity of the attached amino group compared to aniline.

The following table summarizes the expected influence of different types of substituents on the properties of an aromatic amine, based on general QSAR principles.

| Substituent Type on Benzene Ring | Effect on Electron Density at Amino Group | Predicted Effect on Basicity (pKa) | Predicted Effect on Nucleophilicity |

|---|---|---|---|

| Electron-Donating (e.g., -CH3, -OCH3) | Increase | Increase | Increase |

| Electron-Withdrawing (e.g., -NO2, -CN, -Cl) | Decrease | Decrease | Decrease |

| Alkyl (e.g., -CH(CH3)2) | Slight Increase | Slight Increase | Slight Increase |

These relationships are fundamental for designing new molecules with desired properties, for instance, by modifying the substituents on the aromatic ring of this compound to tune its reactivity for a specific application.

Biomolecular Interaction Studies of N1 Isopropylbenzene 1,3 Diamine

Investigation of Molecular Recognition and Binding Mechanisms

Detailed studies elucidating the specific molecular recognition and binding mechanisms of N1-isopropylbenzene-1,3-diamine are limited. The structure of the molecule, featuring a benzene (B151609) ring with two amine groups and an isopropyl substituent, suggests the potential for various non-covalent interactions that are fundamental to its recognition by biological macromolecules. These interactions can include hydrogen bonding, hydrophobic interactions, and pi-stacking.

Interaction with Enzyme Active Sites at a Molecular Level

Binding Affinity and Specificity with Biomolecules

Quantitative data regarding the binding affinity (e.g., dissociation constant, Kd) and specificity of this compound for particular biomolecules are not extensively reported. Determining these parameters is crucial for understanding the compound's potential biological effects and for the development of any targeted applications. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays would be necessary to measure these binding events and establish a profile of its interaction partners.

Modulation of Biochemical Pathways Through Molecular Interactions

The capacity of this compound to modulate biochemical pathways is intrinsically linked to its molecular interactions. However, without specific binding partners identified, a detailed mechanistic description of pathway modulation remains speculative.

Elucidation of Signaling Cascade Modulation (Purely Mechanistic)

There is a lack of published research detailing the specific signaling cascades modulated by this compound and the mechanistic basis for such modulation. To understand its influence, researchers would first need to identify the initial molecular targets. Subsequent studies could then trace the downstream effects on signaling pathways, potentially involving techniques like Western blotting to assess changes in protein phosphorylation states or reporter gene assays to measure transcriptional activation.

Rational Design of this compound Analogues for Mechanistic Probes

The rational design of analogues of this compound can be a powerful strategy for probing biological mechanisms. A 2023 study in Nature Communications described a general methodology for the rational design of N-heterocyclic compound classes through the regenerative cyclization of diamines. nih.govresearchgate.net This approach, while not specific to this compound, provides a framework for how its structural features could be systematically modified. nih.govresearchgate.net

By altering substituents on the benzene ring or modifying the isopropyl group, researchers could create a library of analogues. These analogues could then be used to investigate structure-activity relationships (SAR), helping to identify the key molecular features responsible for any observed biological activity. For example, introducing photo-cross-linkable groups or fluorescent tags could enable the identification of binding partners and the visualization of the compound's subcellular localization.

Table of Research Findings on this compound Analogues

| Analogue | Modification | Investigated Interaction | Research Findings |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1094324-00-1 | C9H14N2 | 150.22 |

| 3-Bromo-N1-isopropylbenzene-1,2-diamine | 1239719-65-3 | C9H13BrN2 | 229.12 |

| 6-Bromo-N1-isopropylbenzene-1,2-diamine | 1147015-10-8 | C9H13BrN2 | 229.12 |

| 4-Isopropylbenzene-1,3-diamine | 14235-45-1 | C9H14N2 | 150.22 |

| N1-Isopropylbenzene-1,2-diamine | 70918-95-5 | C9H14N2 | 150.22 |

| N1,N3-Dimethylbenzene-1,3-diamine | 14814-75-6 | C8H12N2 | 136.19 |

Future Research Directions and Unexplored Avenues for N1 Isopropylbenzene 1,3 Diamine

Development of Novel Stereoselective Synthesis Methods

The synthesis of chiral amines is a critical endeavor in modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. The development of stereoselective methods to produce enantiomerically pure N1-isopropylbenzene-1,3-diamine is a key area for future research.

Current synthetic approaches to similar unsymmetrical N-alkylated phenylenediamines often involve multi-step processes that may lack high stereocontrol. Future research could focus on developing catalytic asymmetric methods for the direct and efficient synthesis of chiral this compound. This could involve the use of transition metal catalysts with chiral ligands to facilitate the enantioselective N-alkylation of m-phenylenediamine (B132917) or the amination of a suitable aniline (B41778) precursor. acs.orgrsc.org The development of such methods would not only provide access to enantiopure this compound but also contribute to the broader field of asymmetric catalysis.

Table 1: Potential Stereoselective Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Asymmetric Reductive Amination | The reaction of m-phenylenediamine with acetone (B3395972) in the presence of a chiral catalyst and a reducing agent. | Direct, atom-economical. |

| Catalytic Asymmetric N-isopropylation | The use of a chiral catalyst to guide the addition of an isopropyl group to one of the amino groups of m-phenylenediamine. | High enantioselectivity. |

| Kinetic Resolution | The selective reaction of one enantiomer of a racemic mixture of a chiral precursor, leaving the other enantiomer unreacted. | Access to both enantiomers. |

Exploration of this compound in Emerging Catalytic Systems

The presence of two nitrogen atoms with different steric and electronic environments in this compound makes it an attractive candidate as a ligand in catalysis. The bidentate nature of this diamine, coupled with the chirality that would be present in its enantiopure forms, suggests its potential application in a variety of catalytic transformations.

Future research should explore the use of this compound as a ligand in emerging catalytic systems, such as palladium-catalyzed cross-coupling reactions. nih.govacs.org The steric bulk of the isopropyl group could influence the coordination geometry around the metal center, potentially leading to enhanced selectivity and reactivity in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. nih.govrsc.org Furthermore, chiral versions of the ligand could be employed in asymmetric catalysis to produce enantiomerically enriched products. mdpi.com

Advanced Materials Integration and Performance Optimization

Aromatic diamines are fundamental building blocks for high-performance polymers such as polyimides and polyamides. vt.educas.org The incorporation of this compound into polymer backbones could lead to materials with novel and improved properties.

The presence of the N-isopropyl group is expected to influence the polymer's solubility, thermal stability, and mechanical properties. rsc.org For instance, the bulky isopropyl group could disrupt polymer chain packing, leading to increased solubility in common organic solvents, a desirable trait for processability. tandfonline.com At the same time, the aromatic nature of the diamine would contribute to high thermal stability. nih.gov Future research should focus on the synthesis and characterization of polymers derived from this compound and various dianhydrides or diacyl chlorides. rsc.orgtandfonline.com The performance of these new materials in applications such as gas separation membranes, flexible electronics, and high-temperature adhesives should be systematically evaluated. nih.govacs.org

Table 2: Predicted Influence of N-isopropyl Group on Polyimide Properties

| Property | Predicted Effect | Rationale |

| Solubility | Increased | The bulky isopropyl group disrupts interchain packing, reducing crystallinity. rsc.org |

| Glass Transition Temperature (Tg) | Potentially altered | The balance between increased free volume and restricted rotation of the C-N bond. rsc.org |

| Mechanical Strength | May be modified | Changes in intermolecular forces and chain entanglement. |

| Gas Permeability | Potentially increased | Increased free volume could facilitate the transport of gas molecules. nih.gov |

Deeper Computational Modeling for Complex Reactivity and Interactions

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules at the atomic level. Deeper computational modeling of this compound can provide valuable insights into its reactivity, conformational preferences, and potential interactions with other molecules.

Future research should employ Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to investigate various aspects of this compound. nih.govnih.govnrel.gov DFT calculations can be used to determine the electronic properties, such as the charge distribution and frontier molecular orbitals, which are crucial for understanding its reactivity in chemical reactions. nih.govprinceton.edu MD simulations can be used to explore the conformational landscape of the molecule and its interactions with solvents or biological targets. nih.govnih.gov These computational studies can guide experimental work and accelerate the discovery of new applications for this compound.

Expansion of Mechanistic Biological Interaction Studies

The biological activity of aromatic amines is a subject of significant interest and concern. While some N-substituted phenylenediamines are known to have allergenic or toxic effects, others form the basis of important pharmaceuticals. wikipedia.orgnih.gov Understanding the mechanistic biological interactions of this compound is crucial for assessing its safety and exploring its potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for N1-isopropylbenzene-1,3-diamine, and how do reaction parameters affect yield?

Answer:

The Cu(I)-catalyzed N,N’-diarylation of propane-1,3-diamine derivatives is a robust route for synthesizing substituted diamines like this compound . Key parameters include:

- Catalyst system : CuI with ligands (e.g., phenanthroline) enhances coupling efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) improve aryl iodide solubility.

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

- Substrate ratio : A 2:1 molar ratio of aryl iodide to diamine minimizes side products.

Lower yields (<50%) may arise from steric hindrance of the isopropyl group, requiring optimized ligand-metal coordination .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : H/C NMR identifies substitution patterns (e.g., isopropyl vs. aromatic protons) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolves molecular geometry and crystal packing; SHELX software (e.g., SHELXL) refines disordered isopropyl groups .

- HPLC : Quantifies purity (>95% required for pharmacological studies) .

Advanced: How can researchers resolve contradictions in reported biological activities of N1-alkylated benzene-1,3-diamine derivatives?

Answer:

Contradictions often arise from:

- Assay variability : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and replicate doses (10–100 µM) .

- Purity thresholds : Contaminants (e.g., unreacted aryl iodides) may skew results; validate via LC-MS .

- Structural analogs : Compare N1-isopropyl with N1-dodecyl derivatives to isolate substituent effects .

Meta-analysis of dose-response curves and IC values across studies is critical .

Advanced: What crystallographic refinement strategies address disordered isopropyl groups in this compound derivatives?

Answer:

- Phase annealing : Implemented in SHELX-90, this method optimizes phase probabilities for disordered regions .

- Constraints : Apply "ISOR" and "DELU" commands to restrict thermal motion parameters of the isopropyl group .

- Twinned data : Use HKLF 5 in SHELXL to refine split positions in high-symmetry space groups .

Basic: What safety protocols are essential for handling this compound in laboratories?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and recrystallization steps .

- Waste disposal : Neutralize acidic byproducts before segregating organic waste .

- First aid : Flush exposed skin with water for 15 minutes and seek medical attention .

Advanced: How is purity validated for this compound in pharmacological studies?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies aryl iodide residues (<0.5% threshold) .

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

Basic: How does N1-isopropyl substitution alter the reactivity of benzene-1,3-diamine compared to its parent compound?

Answer:

- Steric effects : The isopropyl group reduces nucleophilicity at the N1 position, slowing alkylation reactions .

- Electronic effects : Electron-donating isopropyl enhances aromatic ring basicity, favoring protonation in acidic media .

- Coordination chemistry : Bulkier substituents weaken metal-ligand binding (e.g., Cu complexes) compared to unsubstituted diamines .

Advanced: What computational models predict the tautomeric behavior of this compound in solvents?

Answer:

- DFT calculations : Use B3LYP/6-311+G(d,p) to model tautomeric equilibria (e.g., amine vs. imine forms) .

- Solvent effects : Include PCM (Polarizable Continuum Model) for water, methanol, or DMSO environments .

- Validation : Compare computed NMR shifts with experimental data to refine force fields .

Basic: What solvent systems optimize recrystallization of this compound?

Answer:

- Methanol/water : Slow evaporation at 4°C yields high-purity crystals (≥99%) .

- Ethanol/ethyl acetate : Mixed solvents (1:3 v/v) reduce oiling-out during cooling .

- Crystal seeding : Introduce microcrystals to overcome polymorphism issues .

Advanced: How does the isopropyl group influence catalytic applications of this compound in metal-ligand systems?

Answer:

- Steric hindrance : Reduces catalytic turnover in Cu(I)-mediated cross-couplings by limiting substrate access .

- Electronic tuning : Enhances ligand-to-metal charge transfer, stabilizing oxidation states in Pd-catalyzed reactions .

- Comparative studies : Benchmark against N1-methyl or N1-aryl analogs to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.